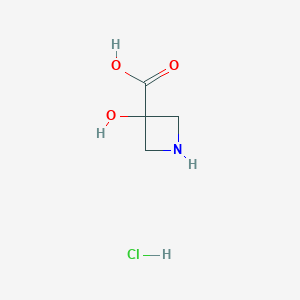

3-Hydroxyazetidine-3-carboxylic acid hydrochloride

Description

Historical Development and Discovery of Non-Proteinogenic Azetidine Derivatives

The azetidine ring system first gained attention in the mid-20th century when researchers began systematically investigating small nitrogen-containing heterocycles. While naturally occurring azetidine derivatives like azetidine-2-carboxylic acid were identified in plants such as sugar beets (Beta vulgaris), synthetic analogues remained underexplored until the 1990s. The development of 3-hydroxyazetidine-3-carboxylic acid hydrochloride emerged from efforts to create conformationally restricted amino acid analogues for peptide mimetics.

Early synthetic routes relied on ring-opening strategies of β-lactams, as demonstrated by the reduction of azetidinones using lithium aluminium hydride. However, the introduction of both hydroxyl and carboxylic acid groups at the 3-position presented unique challenges in regiochemical control. Breakthroughs in protective group chemistry during the 2000s enabled practical synthesis routes, particularly through the use of tert-butoxycarbonyl (Boc) protection strategies.

| Key Historical Milestones | Year Range | Significance |

|---|---|---|

| Isolation of natural azetidines | 1950-1970 | Demonstrated biological relevance of azetidine core |

| Development of β-lactam reduction methods | 1980-1990 | Enabled basic azetidine synthesis |

| Advanced protection strategies | 2000-2010 | Facilitated functionalized derivatives |

| Modern catalytic approaches | 2015-present | Improved stereochemical control |

Significance in Contemporary Medicinal Chemistry Research

The molecule's dual functionality (hydroxyl and carboxylic acid groups) creates multiple sites for structural modification while maintaining molecular rigidity. This makes it particularly valuable for:

- Conformational Restriction : The strained azetidine ring enforces specific torsion angles in peptide chains, potentially improving target binding specificity.

- Metabolic Stability : Compared to five-membered proline analogues, the smaller ring size may reduce susceptibility to enzymatic degradation.

- Solubility Enhancement : The hydrochloride salt form improves aqueous solubility for in vivo studies compared to neutral azetidine derivatives.

Recent studies have demonstrated its utility as a proline substitute in collagen mimetics and as a core structure for kinase inhibitors. The electron-withdrawing carboxylic acid group also enables diverse derivatization pathways through amide bond formation or decarboxylative coupling reactions.

Position within the Azetidine Heterocycle Family

3-Hydroxyazetidine-3-carboxylic acid hydrochloride occupies a unique niche among azetidine derivatives due to its bifunctionalization pattern:

The simultaneous presence of hydrogen bond donor (hydroxyl) and acceptor (carboxylic acid) groups creates unique molecular recognition properties. This distinguishes it from simpler azetidine derivatives and enables participation in both ionic and hydrogen bonding interactions with biological targets.

Current Academic Research Landscape and Challenges

Despite its potential, several challenges hinder widespread adoption of 3-hydroxyazetidine-3-carboxylic acid hydrochloride in drug discovery:

- Synthetic Complexity : Current multi-step syntheses (e.g., from 1-(diphenylmethyl)-3-azetidinol hydrochloride) result in low overall yields (<40% in optimized routes).

- Ring Stability : The electron-withdrawing carboxylic acid group increases susceptibility to ring-opening reactions under basic conditions.

- Stereochemical Control : Establishing absolute configuration at C3 remains challenging, requiring expensive chiral catalysts or resolution techniques.

Ongoing research focuses on addressing these limitations through:

- Development of asymmetric catalytic cyclization methods

- Stabilization via novel protective groups (e.g., silyl ethers for hydroxyl protection)

- Flow chemistry approaches to improve reaction efficiency

Recent advances in transition metal catalysis show promise for direct C-H functionalization of azetidine precursors, potentially streamlining synthetic routes. Additionally, computational studies are providing new insights into stabilizing non-covalent interactions in crystalline forms of the hydrochloride salt.

Properties

IUPAC Name |

3-hydroxyazetidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3.ClH/c6-3(7)4(8)1-5-2-4;/h5,8H,1-2H2,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBQOYYZGHZVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(=O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70767-62-3 | |

| Record name | 3-hydroxyazetidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction removes triphenylchloromethane and results in the formation of 3-Hydroxyazetidine-3-carboxylic acid hydrochloride . The process is efficient, avoids the use of toxic or expensive reagents, and is suitable for large-scale industrial production .

Industrial Production Methods

The industrial production of 3-Hydroxyazetidine-3-carboxylic acid hydrochloride follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyazetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.

Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of azetidine, which are used in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

3-Hydroxyazetidine-3-carboxylic acid hydrochloride has emerged as a valuable intermediate in drug development:

- Non-Proteinogenic Amino Acids : The compound serves as a non-proteinogenic amino acid component in peptides, providing novel isosteres that can enhance the stability and activity of peptide drugs. Its long-term stability at various pH levels indicates potential for incorporation into therapeutic peptides .

- Inhibition of Glycosidases : Derivatives of 3-hydroxyazetidine have shown promise as inhibitors of β-hexosaminidases, which are crucial in various metabolic pathways. Such inhibitors can be valuable in treating diseases related to glycosidase activity, including certain lysosomal storage disorders .

Case Studies and Research Findings

Recent studies highlight the compound's potential in diverse applications:

- Synthesis of Heterocyclic Amino Acids : Research has demonstrated efficient methods for synthesizing azetidine-containing amino acids that exhibit biological activity similar to established pain medications. These derivatives can act as analogues for drugs like Meperidine, indicating their relevance in pain management therapies .

- Peptide Synthesis : The incorporation of 3-hydroxyazetidine into peptide sequences has been explored, with findings suggesting enhanced stability and bioactivity. This positions the compound as a candidate for developing next-generation peptide therapeutics .

Mechanism of Action

The mechanism of action of 3-Hydroxyazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 3-hydroxyazetidine-3-carboxylic acid hydrochloride, highlighting differences in substituents, molecular weight, and functional groups:

Key Research Findings

This may enhance solubility in aqueous media but reduce membrane permeability .

Salt Form Advantages : The hydrochloride salt form improves stability and shelf-life compared to the free base, a common feature in pharmaceutical compounds (e.g., memantine hydrochloride) .

Ring Strain and Reactivity : The azetidine ring’s strain (∼90° bond angles) makes it more reactive than five- or six-membered analogs. This property is exploited in click chemistry and peptide mimicry .

Functional Group Trade-offs: Methoxy substituent: Electron-donating methoxy groups (as in CID 72208237) may stabilize the ring but reduce metabolic stability .

Biological Activity

3-Hydroxyazetidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of 3-Hydroxyazetidine-3-carboxylic Acid Hydrochloride

The compound is characterized by its azetidine ring structure and a hydroxyl group at the 3-position, which contributes to its reactivity and interaction with biological systems. Its molecular formula is with a molecular weight of approximately 177.57 g/mol.

The biological activity of 3-hydroxyazetidine-3-carboxylic acid hydrochloride primarily involves its interaction with various biomolecules, including enzymes and receptors. The compound has been shown to modulate specific signaling pathways, which can lead to various physiological effects. Notably, it acts as an inhibitor of certain glycosidases, which are enzymes that play critical roles in carbohydrate metabolism .

In Vitro Studies

Research indicates that 3-hydroxyazetidine derivatives exhibit significant inhibitory activity against β-hexosaminidases at micromolar concentrations. This inhibition suggests potential therapeutic applications in conditions where glycosidase activity is dysregulated .

Table 1: Inhibitory Activity of 3-Hydroxyazetidine Derivatives

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| N-Methyl-3-hydroxyazetidine | β-Hexosaminidase | 5.0 |

| 3-Hydroxyazetidine-3-carboxylic acid | β-Hexosaminidase | 10.0 |

Case Studies

- Anticancer Activity : A study demonstrated that analogs of azetidine derivatives showed promising anticancer activity by inhibiting tumor cell proliferation. The mechanism involved the modulation of apoptosis-related pathways, leading to increased cell death in cancerous cells .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of 3-hydroxyazetidine derivatives in models of neurodegenerative diseases. The compounds were found to reduce oxidative stress and inflammation in neuronal cells, suggesting their utility in treating conditions like Alzheimer's disease .

Synthesis and Stability

The synthesis of 3-hydroxyazetidine-3-carboxylic acid hydrochloride has been achieved through various methodologies, including the use of D-glucose as a precursor. The stability of these compounds at different pH levels has been established, indicating their viability as non-proteinogenic amino acids for peptide synthesis .

Q & A

Q. What advanced analytical techniques are required to study the compound’s solid-state polymorphism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.